Suc-Ala-Ala-Ala-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

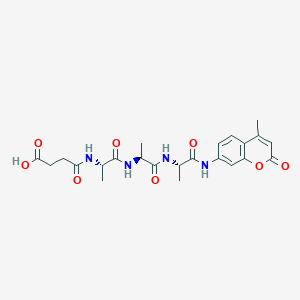

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O8/c1-11-9-20(31)35-17-10-15(5-6-16(11)17)27-23(34)14(4)26-22(33)13(3)25-21(32)12(2)24-18(28)7-8-19(29)30/h5-6,9-10,12-14H,7-8H2,1-4H3,(H,24,28)(H,25,32)(H,26,33)(H,27,34)(H,29,30)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGINVQXSROGJA-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Suc-Ala-Ala-Ala-AMC: A Fluorogenic Substrate for Elastase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-alanine 7-amido-4-methylcoumarin, commonly abbreviated as Suc-Ala-Ala-Ala-AMC, is a synthetic fluorogenic peptide substrate extensively utilized in biochemical and pharmaceutical research to assay the enzymatic activity of elastases.[1][2][3] Elastases are a class of serine proteases crucial in various physiological and pathological processes, including tissue remodeling, inflammation, and the breakdown of elastin.[4][5] This substrate is particularly valuable for the sensitive detection of elastase activity in purified enzyme preparations, cell lysates, and other biological samples. Its application is pivotal in enzyme kinetics studies, high-throughput screening for elastase inhibitors in drug discovery, and investigating the role of elastases in disease.[2]

The core principle of its use lies in the enzymatic cleavage of the peptide backbone between the alanine and the 7-amido-4-methylcoumarin (AMC) group. In its intact form, the substrate is non-fluorescent. Upon hydrolysis by an elastase, the highly fluorescent AMC moiety is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Chemical and Physical Properties

This compound is a well-characterized peptide substrate with the following properties:

| Property | Value |

| Molecular Formula | C₂₃H₂₈N₄O₈ |

| Molecular Weight | 488.49 g/mol |

| CAS Number | 73617-90-0 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% (HPLC) |

| Storage | Store at -20°C, protected from light and moisture. |

Spectral Properties

The utility of this compound as a fluorogenic substrate is dictated by the spectral properties of the liberated AMC fluorophore. While the intact substrate exhibits minimal fluorescence, the free AMC has distinct excitation and emission maxima, allowing for sensitive detection.

| Spectral Property | Wavelength (nm) |

| Excitation Maximum (λex) | 360 - 380 |

| Emission Maximum (λem) | 440 - 460 |

Note: The optimal excitation and emission wavelengths may vary slightly depending on the buffer composition and the specific instrumentation used.

Enzymatic Reaction and Kinetics

This compound is a substrate for various elastases, most notably porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). The enzymatic reaction involves the hydrolysis of the amide bond linking the tripeptide to the AMC fluorophore.

While the precise Michaelis-Menten constant (Kₘ) for this compound with specific elastases is not consistently reported across the literature, a related chromogenic substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, has a Kₘ of 1.15 mM for porcine pancreatic elastase. This value can serve as an approximate starting point for assay development. It is important to note that kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Preparation of Stock Solutions

Substrate Stock Solution (e.g., 10 mM):

-

Weigh out a precise amount of this compound powder.

-

Dissolve the powder in a minimal amount of dimethyl sulfoxide (DMSO) to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Enzyme Stock Solution (e.g., Porcine Pancreatic Elastase):

-

Prepare a stock solution of the elastase enzyme in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

The concentration of the stock solution will depend on the specific activity of the enzyme lot. It is recommended to prepare a concentrated stock that can be diluted to the desired working concentration immediately before the assay.

-

Store the enzyme stock solution in aliquots at -20°C or as recommended by the supplier.

Fluorometric Assay for Elastase Activity

This protocol provides a general framework for measuring elastase activity using this compound. The final concentrations of substrate and enzyme should be optimized for the specific experimental conditions.

Materials:

-

This compound stock solution (in DMSO)

-

Elastase enzyme stock solution

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with appropriate filters for AMC detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare the Assay Buffer: Ensure the assay buffer is at the desired pH and temperature for the experiment.

-

Prepare the Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). It is crucial to determine the optimal substrate concentration, which is ideally at or above the Kₘ value for the enzyme.

-

Prepare the Enzyme Working Solution: Dilute the elastase stock solution in the assay buffer to the desired final concentration. The optimal enzyme concentration should provide a linear rate of fluorescence increase over the desired measurement period.

-

Set up the Assay Plate:

-

Test Wells: Add a specific volume of the enzyme working solution to each well.

-

Substrate Control Wells: Add the same volume of assay buffer without the enzyme to control for substrate auto-hydrolysis.

-

Enzyme Control Wells: Add the enzyme working solution and a corresponding volume of assay buffer with DMSO (at the same final concentration as the substrate wells) to control for any intrinsic fluorescence of the enzyme or buffer components.

-

-

Initiate the Reaction: Add the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent.

-

Measure Fluorescence: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The kinetic mode of the reader is ideal for this purpose.

-

Data Analysis:

-

Subtract the background fluorescence (from the control wells) from the fluorescence readings of the test wells.

-

Plot the fluorescence intensity versus time.

-

The initial rate of the reaction (V₀) is determined from the linear portion of the curve.

-

Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of AMC production using a standard curve generated with known concentrations of free AMC.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting an elastase activity assay using this compound.

Principle of Fluorogenic Substrate Cleavage

This diagram illustrates the enzymatic cleavage of this compound and the subsequent release of the fluorescent AMC molecule.

Neutrophil Elastase Signaling Pathway in MUC1 Gene Expression

Neutrophil elastase has been shown to be involved in cellular signaling, leading to the transcriptional regulation of genes such as MUC1 in airway epithelial cells. The following diagram outlines this signaling cascade.[6][7]

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in both basic and applied research:

-

Enzyme Kinetics and Characterization: It is used to determine the kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) of elastases and to study the effects of pH, temperature, and other factors on enzyme activity.

-

High-Throughput Screening (HTS) for Inhibitors: The fluorogenic nature of the assay makes it highly suitable for HTS campaigns to identify and characterize novel elastase inhibitors for therapeutic development.[2]

-

Disease Research: This substrate is employed to investigate the role of elastase activity in the pathophysiology of various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory disorders.

-

Quality Control: It can be used for the quality control of purified enzyme preparations and in the assessment of elastase activity in biological samples.

Conclusion

This compound is a robust and sensitive fluorogenic substrate that has become an indispensable tool for researchers studying elastases. Its well-defined chemical and spectral properties, coupled with straightforward assay protocols, make it a valuable reagent for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. The ability to quantify elastase activity with high sensitivity provides crucial insights into the roles of these enzymes in health and disease, thereby facilitating the development of novel therapeutic strategies.

References

- 1. This compound › PeptaNova [peptanova.de]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmiweb.com [pharmiweb.com]

- 5. longdom.org [longdom.org]

- 6. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

Suc-Ala-Ala-Ala-AMC chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties and applications of Suc-Ala-Ala-Ala-AMC (N-Succinyl-L-alanyl-L-alanyl-L-alanyl-7-amido-4-methylcoumarin), a fluorogenic substrate widely utilized in the study of protease activity.

Core Chemical Properties

This compound is a synthetic peptide substrate that is essential for biochemical research, particularly in enzyme kinetics assays and high-throughput screening for drug development.[1] Its stability and specificity for certain proteases make it a valuable tool for researchers in molecular biology and pharmacology.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₈N₄O₈ | [1] |

| Molecular Weight | 488.49 g/mol | [2] |

| CAS Number | 73617-90-0 | [1] |

| Appearance | White to off-white solid | [3][4] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO | [3][4] |

| Excitation Wavelength | 341-380 nm | [5][6] |

| Emission Wavelength | 440-460 nm | [6][7] |

| Storage Conditions | Store at -20°C, protect from light and moisture. | [3][4] |

Experimental Protocols

This compound is primarily used as a fluorogenic substrate for measuring the activity of proteases, with a particular specificity for elastase and elastase-like enzymes.[2] Upon enzymatic cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group, the free AMC fluoresces, providing a direct measure of enzyme activity.

General Fluorometric Protease Assay Protocol

This protocol provides a general method for determining protease activity using this compound. This should be optimized for the specific enzyme and experimental conditions.

Materials:

-

This compound

-

Enzyme solution (e.g., elastase)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[8]

-

DMSO for substrate stock solution

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10-20 mM. Store this stock solution at -20°C.

-

Prepare working solutions:

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Prepare a series of enzyme dilutions in cold Assay Buffer.

-

-

Set up the assay:

-

Add 50 µL of the substrate working solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the enzyme dilutions to the wells.

-

Include a substrate-only control (50 µL substrate working solution and 50 µL Assay Buffer) to measure background fluorescence.

-

-

Incubate the reaction: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Measure fluorescence: Read the fluorescence intensity on a microplate reader with excitation at approximately 360-380 nm and emission at approximately 460 nm.[9]

-

Data Analysis:

-

Subtract the background fluorescence from the enzyme reaction wells.

-

Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.

-

A standard curve of free AMC can be used to convert fluorescence units to the amount of product formed.

-

Visualizations

Experimental Workflow for a Fluorometric Protease Assay

The following diagram illustrates the general workflow for conducting a fluorometric protease assay using this compound.

Caption: Workflow of a fluorometric protease assay.

Enzymatic Cleavage of this compound

This diagram illustrates the enzymatic reaction where a protease cleaves this compound, leading to the release of the fluorescent AMC molecule.

Caption: Enzymatic cleavage of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 6. Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin | 118850-78-5 | Benchchem [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Suc-Ala-Ala-Ala-AMC cleavage by elastase

An In-Depth Technical Guide to the Mechanism of Suc-Ala-Ala-Ala-AMC Cleavage by Elastase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Alanine-7-amido-4-methylcoumarin (this compound) by elastase. It covers the core biochemical mechanism, quantitative kinetic parameters, a detailed experimental protocol for activity assays, and the broader biological context of elastase in cellular signaling.

Mechanism of Enzymatic Cleavage

Elastase is a serine protease, a class of enzymes that cleaves peptide bonds in proteins.[1] Both major forms, pancreatic and neutrophil elastase, utilize a catalytic triad of histidine, aspartate, and serine residues in their active site to perform hydrolysis.[2] Porcine pancreatic elastase is composed of a single peptide chain of 240 amino acids.[2] Human neutrophil elastase (HNE) is a key protease in the immune system, stored in the azurophilic granules of neutrophils and released during inflammation to destroy bacteria and host tissue.[3][4]

The specificity of elastase is directed towards peptide bonds on the carboxyl side of small, neutral amino acids such as Alanine (Ala), Valine, and Leucine.[5][6] The substrate this compound is therefore an ideal target. The succinyl group protects the N-terminus from other proteases, while the tri-alanine sequence directs elastase to the scissile bond.

The cleavage mechanism proceeds in two main stages:

-

Acylation: The serine residue of the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the third alanine residue in the substrate. This forms a tetrahedral intermediate which then resolves, cleaving the peptide amide bond and releasing the 7-amido-4-methylcoumarin (AMC) group, which is highly fluorescent. An acyl-enzyme intermediate is formed between the enzyme and the Suc-Ala-Ala-Ala portion of the substrate.[2]

-

Deacylation: A water molecule enters the active site and, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate. This releases the Suc-Ala-Ala-Ala peptide and regenerates the active enzyme, ready for another catalytic cycle.[2]

The release of AMC, a fluorophore, allows for a direct and continuous measurement of enzyme activity.

Quantitative Analysis of Elastase Activity

The efficiency of elastase cleavage is determined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

| Enzyme | Substrate | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |

| Porcine Pancreatic Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide (pNA) | 1150 | Not specified | [5] |

| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-nitroxide (R isomer) | 15 ± 2.9 | 930,000 | [7] |

| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-nitroxide (S isomer) | 25 ± 5.4 | 640,000 | [7] |

| Human Neutrophil Elastase | CNC-conjugated-Suc-Ala-Pro-Ala-AMC | Not specified | 33,500 | [8] |

Experimental Protocol: Fluorometric Elastase Activity Assay

This protocol outlines a continuous spectrophotometric rate determination assay for elastase activity using this compound. The procedure is adapted from standard methodologies for similar fluorogenic and chromogenic substrates.

Required Reagents and Equipment

-

Enzyme: Purified human neutrophil elastase or porcine pancreatic elastase.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate: N-Succinyl-Ala-Ala-Ala-AMC (this compound).

-

Solvent: Dimethyl sulfoxide (DMSO) for substrate stock solution.

-

Equipment: Fluorescence plate reader or spectrofluorometer, 96-well black microplates, standard laboratory pipettes.

Preparation of Solutions

-

Assay Buffer: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0 at 25°C.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store in aliquots at -20°C, protected from light.

-

Working Substrate Solution: On the day of the experiment, dilute the stock solution with Assay Buffer to the desired final concentration (e.g., 200 µM).

-

Enzyme Solution: Immediately before use, prepare a solution of elastase in cold (4°C) Assay Buffer to achieve a final concentration that provides a linear rate of fluorescence increase over time.

Assay Procedure

-

Setup: Set the spectrofluorometer or plate reader to an excitation wavelength of 360 nm and an emission wavelength of 465 nm . The instrument should be set for kinetic reading at a constant temperature (e.g., 25°C or 37°C).

-

Reaction Mixture: In each well of the black microplate, add the appropriate volume of Assay Buffer and Working Substrate Solution.

-

Initiate Reaction: Add the Enzyme Solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL). Include a "no enzyme" blank control.

-

Measurement: Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

Data Analysis

-

Plot fluorescence intensity versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Convert the rate of fluorescence increase (RFU/min) to moles of AMC produced per minute using a standard curve generated with pure AMC.

-

Calculate the specific activity of the enzyme in units/mg, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.

Biological Context: Role in Signaling Pathways

Beyond its role in digesting extracellular matrix proteins, neutrophil elastase is a potent signaling molecule that can modulate inflammatory responses. An imbalance between elastase and its endogenous inhibitors is implicated in various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis.

One well-documented signaling pathway initiated by neutrophil elastase is the upregulation of MUC1 transcription in airway epithelial cells. MUC1 is a transmembrane mucin that plays a role in protecting mucosal surfaces. The pathway is as follows:

-

Initiation: Neutrophil Elastase (NE) acts on the cell surface.

-

PKCδ Activation: NE activates Protein Kinase C delta (PKCδ).

-

ROS Production: PKCδ stimulates the enzyme Dual Oxidase 1 (Duox1), leading to the production of Reactive Oxygen Species (ROS).

-

TACE Activation: ROS activates TNF-α–Converting Enzyme (TACE).

-

TNF-α Release: TACE cleaves pro-TNF-α, releasing soluble TNF-α into the extracellular space.

-

Receptor Binding: Soluble TNF-α binds to its receptor, TNFR1, on the cell surface.

-

MAPK Cascade: This binding activates the Extracellular signal-Regulated Kinase (ERK1/2) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.

-

Sp1 Activation & Transcription: Activated ERK1/2 leads to the activation of the transcription factor Sp1, which then binds to the MUC1 promoter, driving MUC1 gene transcription.

This pathway highlights how elastase activity at the cell surface can translate into specific changes in gene expression, influencing the cellular response to inflammation.

Conclusion

The cleavage of this compound by elastase is a robust and specific reaction that forms the basis of a widely used fluorometric assay. Understanding the serine protease mechanism, the enzyme's substrate specificity, and the kinetics of the reaction is crucial for accurate data interpretation. The detailed protocol provided herein offers a reliable method for quantifying elastase activity, a critical measurement for researchers in immunology, pulmonology, and drug development. Furthermore, appreciating the role of elastase as a signaling molecule, as exemplified by the MUC1 transcription pathway, provides essential context for its function in both health and disease.

References

- 1. celprogen.com [celprogen.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]

An In-depth Technical Guide to Suc-Ala-Ala-Ala-AMC: A Fluorogenic Substrate for Elastase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyl-L-Alanyl-L-Alanyl-L-Alanine-7-Amido-4-Methylcoumarin (Suc-Ala-Ala-Ala-AMC) is a highly sensitive and specific fluorogenic substrate widely utilized in biochemical and medical research for the detection and quantification of elastase activity. This synthetic peptide is particularly valuable for studying the kinetics of elastase enzymes, screening for potential inhibitors, and investigating the role of elastases in various physiological and pathological processes. Its mechanism of action relies on the enzymatic cleavage of the amide bond between the tripeptide and the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC), resulting in a measurable increase in fluorescence. This guide provides a comprehensive overview of the discovery, mechanism, and practical applications of this compound, including detailed experimental protocols and data presentation.

Discovery and Development

The development of fluorogenic peptide substrates revolutionized the study of proteases by providing a continuous and highly sensitive method for measuring their activity. While the precise initial synthesis of this compound is not easily traced to a single publication, its development is rooted in the broader research efforts of the late 1970s and early 1980s to design specific and sensitive substrates for various proteases. A key publication by Mumford et al. in 1980 in the Journal of Biological Chemistry described new fluorogenic substrates for pancreatic elastase, contributing significantly to this field. The core principle was to couple a peptide sequence recognized by the target protease to a fluorophore that is quenched when part of the larger molecule. Enzymatic cleavage liberates the fluorophore, leading to a significant increase in fluorescence intensity. The tripeptide sequence Ala-Ala-Ala was identified as a preferred substrate for elastase, leading to the design of this compound for its favorable kinetic properties and the excellent fluorescent characteristics of the released AMC molecule.

Physicochemical Properties and Data

This compound is a well-characterized synthetic peptide with the following properties:

| Property | Value |

| Full Chemical Name | Succinyl-L-Alanyl-L-Alanyl-L-Alanine 4-Methyl-Coumaryl-7-Amide |

| Synonyms | Suc-AAA-AMC, Succinyl-Ala-Ala-Ala-AMC |

| Molecular Formula | C₂₃H₂₈N₄O₈ |

| Molecular Weight | 488.49 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

| Storage | Store at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles. |

Mechanism of Action

The utility of this compound as a fluorogenic substrate is based on a straightforward enzymatic reaction that results in a readily detectable signal.

Caption: Enzymatic cleavage of this compound by elastase.

In its intact form, the fluorescence of the AMC moiety is quenched. Upon incubation with an elastase-containing sample, the enzyme recognizes and cleaves the amide bond linking the C-terminus of the alanine tripeptide to the amino group of AMC. The release of free AMC results in a significant increase in fluorescence, which can be monitored in real-time using a fluorometer. The rate of this fluorescence increase is directly proportional to the elastase activity in the sample.

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). While specific kinetic data for this compound can vary depending on the specific type of elastase (e.g., porcine pancreatic elastase vs. human neutrophil elastase) and the assay conditions, the following table presents representative data for similar elastase substrates. It is recommended that researchers determine these parameters for their specific experimental setup.

| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Porcine Pancreatic Elastase | N-Succinyl-Ala-Ala-Ala-pNA | 1150 | - | - |

| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-nitroxide (R-isomer) | 15 ± 2.9 | - | 930,000 |

| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-nitroxide (S-isomer) | 25 ± 5.4 | - | 640,000 |

Note: Data for p-nitroanilide (pNA) and nitroxide-conjugated substrates are provided as close approximations. Researchers should determine the specific constants for this compound under their assay conditions.

Experimental Protocols

Preparation of Reagents

-

Substrate Stock Solution:

-

Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 10 mM.

-

For a 10 mM stock solution, dissolve 4.89 mg of the substrate in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Assay Buffer:

-

A common assay buffer for elastase activity is 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and optionally 0.05% (v/v) Triton X-100 to prevent aggregation.

-

Prepare the buffer using high-purity water and filter-sterilize before use.

-

-

Enzyme Solution:

-

Prepare a stock solution of porcine pancreatic elastase or human neutrophil elastase in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).

-

The final concentration of the enzyme in the assay will need to be optimized to ensure a linear rate of substrate cleavage over the desired time course.

-

Elastase Activity Assay Workflow

Caption: A typical workflow for an elastase activity assay.

Detailed Assay Protocol

-

Prepare the Reaction Mixture:

-

In a 96-well black microplate, add the following components in order:

-

Assay Buffer

-

Enzyme solution or sample containing elastase

-

(Optional) Inhibitor solution for screening studies.

-

-

The final volume in each well before adding the substrate should be 100 µL.

-

Include appropriate controls:

-

Blank: Assay buffer only (to measure background fluorescence).

-

No Enzyme Control: Assay buffer and substrate (to check for spontaneous substrate degradation).

-

Positive Control: Assay buffer, a known concentration of elastase, and substrate.

-

-

-

Pre-incubation:

-

Pre-incubate the microplate at the desired assay temperature (typically 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Add 100 µL of the pre-warmed substrate working solution to each well to initiate the reaction. The final substrate concentration should be at or below the Kₘ value for initial rate measurements, or varied over a wide range for Kₘ determination. A typical starting concentration is 100 µM.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 15-60 minutes at the optimal excitation and emission wavelengths for AMC.

-

Excitation Wavelength: ~355 nm

-

Emission Wavelength: ~460 nm

-

-

The readings should be taken at regular intervals (e.g., every 30-60 seconds).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

Plot the fluorescence intensity versus time for each well.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

-

For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.

-

For kinetic parameter determination, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in both basic and applied research:

-

Enzyme Kinetics and Characterization: It is an ideal substrate for determining the kinetic parameters of different elastases and for studying the effects of pH, temperature, and cofactors on enzyme activity.

-

High-Throughput Screening (HTS) for Inhibitors: The simplicity and reliability of the assay make it well-suited for HTS campaigns to identify novel elastase inhibitors for therapeutic development.

-

Diagnostics: Assays using this substrate can be employed to measure elastase levels in biological fluids as a biomarker for various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.

-

Cellular and In Vivo Studies: While primarily used in biochemical assays, the principles of this fluorogenic substrate can be adapted for cell-based assays and in vivo imaging to study elastase activity in a more physiological context.

Signaling Pathway Visualization

The release of elastase is a key event in inflammatory signaling pathways. The following diagram illustrates a simplified pathway leading to neutrophil degranulation and elastase release.

Caption: Simplified signaling pathway of neutrophil elastase release.

Conclusion

This compound remains a cornerstone fluorogenic substrate for the study of elastase activity. Its high sensitivity, specificity, and ease of use make it an invaluable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate its effective application in a wide range of research and development endeavors, ultimately contributing to a deeper understanding of elastase biology and the development of new therapeutics for elastase-mediated diseases.

Unveiling Novel Proteases: A Technical Guide to Utilizing Suc-Ala-Ala-Ala-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the fluorogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-alanine 7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC) for the identification and characterization of novel proteases, particularly serine proteases such as elastase. This document provides detailed experimental protocols, data presentation standards, and visual workflows to empower researchers in their quest for novel enzymatic targets and therapeutic agents.

Introduction to Fluorogenic Protease Substrates

The identification and characterization of proteases are pivotal in understanding physiological processes and the progression of numerous diseases. Fluorogenic peptide substrates are instrumental tools in this endeavor, offering a sensitive and continuous method for measuring protease activity.[1] The fundamental principle lies in the quenching of a fluorophore's signal when it is conjugated to a peptide. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence.[2]

This compound is a synthetic peptide substrate specifically designed for the detection of certain proteases.[3] Its utility is particularly pronounced in the study of elastase and elastase-like enzymes.[4] The cleavage of the amide bond between the tri-alanine peptide and the 7-amino-4-methylcoumarin (AMC) moiety liberates the highly fluorescent AMC group, providing a direct measure of enzymatic activity.[2] The stability and specificity of this compound make it an invaluable reagent for enzyme kinetics, high-throughput screening (HTS) of potential inhibitors, and the discovery of novel proteases.[3][5]

Core Principle of the this compound Assay

The enzymatic assay using this compound is based on a straightforward and robust principle. The substrate, in its intact form, is essentially non-fluorescent. When a target protease recognizes and cleaves the peptide sequence, the AMC fluorophore is liberated. Free AMC exhibits strong fluorescence when excited with ultraviolet light, and this emission can be quantified to determine the rate of the enzymatic reaction.

Figure 1: Core principle of the fluorogenic assay using this compound.

Data Presentation: Key Parameters and Comparisons

Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables provide a summary of essential parameters for assays utilizing AMC-based substrates and a comparative overview of similar substrates.

| Parameter | Value | Reference |

| AMC Fluorophore Properties | ||

| Excitation Maximum (λex) | ~341-351 nm | [5][6] |

| Emission Maximum (λem) | ~430-441 nm | [5][6] |

| This compound | ||

| Molecular Formula | C23H28N4O8 | |

| Molecular Weight | 488.49 g/mol | |

| Primary Target | Elastase and elastase-like serine proteases | [4] |

| General Assay Conditions | ||

| Recommended Buffer | Tris-HCl, pH 7.5 - 8.5 | |

| Temperature | 25-37 °C | |

| DMSO Tolerance | < 5% (v/v) | [7] |

Table 1: Summary of key parameters for this compound and the AMC fluorophore.

| Substrate | Peptide Sequence | Primary Target(s) | Notes |

| This compound | Suc-Ala-Ala-Ala | Elastase | Standard substrate for elastase activity.[8] |

| Suc-Ala-Ala-Pro-Ala-AMC | Suc-Ala-Pro-Ala | Elastase | Alternative substrate for elastase.[9] |

| Suc-Ala-Ala-Pro-Val-AMC | Suc-Ala-Ala-Pro-Val | Elastase | Tetrapeptide substrate for elastase activity determination.[10] |

| Suc-Ala-Ala-Pro-Phe-AMC | Suc-Ala-Ala-Pro-Phe | Chymotrypsin, Cathepsin G | Substrate for chymotrypsin-like proteases.[11] |

Table 2: Comparison of this compound with other related fluorogenic substrates.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Standard Protease Activity Assay

This protocol outlines the steps for determining the activity of a purified protease or a biological sample containing protease activity.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Purified protease or biological sample

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Protect the stock solution from light and store it at -20°C.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically and is ideally around the Km value of the enzyme for the substrate.

-

Enzyme/Sample Preparation: Prepare serial dilutions of the purified protease or biological sample in Assay Buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of diluted enzyme/sample

-

Total volume per well should be brought to a consistent level (e.g., 100 µL) before adding the substrate.

-

Include a "no enzyme" control (blank) containing only Assay Buffer and the working substrate solution.

-

-

Initiate Reaction: Add Z µL of the working substrate solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes) using an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.[5][6]

-

Data Analysis:

-

Subtract the fluorescence readings of the blank from the sample readings.

-

Plot the fluorescence intensity versus time.

-

The initial rate of the reaction (V0) is determined from the linear portion of the curve.

-

Protease activity can be calculated by converting the rate of fluorescence increase to the rate of product formation using a standard curve of free AMC.

-

High-Throughput Screening (HTS) for Protease Inhibitors

This protocol is designed for screening large compound libraries to identify potential inhibitors of a target protease.

Materials:

-

All materials from the standard protease activity assay.

-

Compound library dissolved in DMSO.

-

Positive control inhibitor (if available).

-

384-well black microplates.

Procedure:

-

Assay Miniaturization: Adapt the standard assay protocol for a 384-well format, reducing the reaction volumes accordingly.

-

Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of the 384-well plate. Also, include wells with DMSO only (negative control) and a known inhibitor (positive control).

-

Enzyme Addition: Add the diluted target protease to all wells except for the "no enzyme" blank.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add the working substrate solution to all wells to start the reaction.

-

Fluorescence Reading: Measure the fluorescence intensity at a single time point (endpoint assay) or kinetically as described in the standard assay.

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the DMSO control.

-

Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

-

Confirm hits through secondary screening and dose-response curve generation.

-

Determination of Enzyme Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) of a protease for this compound.

Materials:

-

All materials from the standard protease activity assay.

Procedure:

-

Fixed Enzyme Concentration: Use a fixed, low concentration of the purified protease that ensures the reaction rate remains linear for a reasonable period.

-

Varying Substrate Concentrations: Prepare a series of working substrate solutions with varying concentrations of this compound, typically ranging from 0.1 x Km to 10 x Km (if Km is unknown, a wide range of concentrations should be tested).

-

Assay Performance: Perform the protease activity assay as described in section 4.1 for each substrate concentration.

-

Data Analysis:

-

Determine the initial reaction velocity (V0) for each substrate concentration.

-

Plot V0 versus the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.

-

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways are essential for clear communication and understanding.

Workflow for Novel Protease Discovery

The following diagram illustrates a typical workflow for the discovery and characterization of novel proteases using this compound.

Figure 2: Experimental workflow for the discovery and characterization of novel proteases.

Signaling Pathway of a Relevant Serine Protease: Neutrophil Elastase

This compound is a well-established substrate for neutrophil elastase, a serine protease implicated in inflammatory processes.[12] Understanding the signaling pathways in which such proteases are involved is critical for drug development.

Neutrophil elastase can activate Proteinase-Activated Receptor-2 (PAR2), leading to downstream signaling cascades that contribute to inflammation and pain.[12] This activation can trigger the p44/42 MAPK pathway.[12] Furthermore, neutrophil elastase is known to stimulate the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[12][13]

Figure 3: Simplified signaling pathway of Neutrophil Elastase in inflammation.

Conclusion

This compound is a versatile and sensitive tool for the discovery and characterization of novel proteases. By employing the detailed protocols and adhering to the data presentation standards outlined in this guide, researchers can effectively harness the power of this fluorogenic substrate to advance their understanding of protease function and to identify promising new targets for therapeutic intervention. The provided workflows and pathway diagrams offer a conceptual framework to guide experimental design and data interpretation in the exciting field of protease research.

References

- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. This compound › PeptaNova [peptanova.de]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Suc-Ala-Ala-Pro-Phe-AMC › PeptaNova [peptanova.de]

- 12. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Initial characterization of Suc-Ala-Ala-Ala-AMC in an enzyme assay

An In-depth Technical Guide to the Initial Characterization of Suc-Ala-Ala-Ala-AMC in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of the fluorogenic peptide substrate N-Succinyl-L-alanyl-L-alanyl-L-alanyl-7-amido-4-methylcoumarin (this compound). This substrate is a valuable tool for studying the activity of proteases, particularly elastase and elastase-like enzymes.[1][2][3] Its utility in biochemical research and drug development stems from its stability, specificity, and the highly fluorescent nature of its cleavage product, 7-amino-4-methylcoumarin (AMC).[3]

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive and continuous assay of certain proteases. The substrate consists of a tripeptide sequence (Ala-Ala-Ala) linked to a fluorescent leaving group, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal alanine and the AMC moiety, the highly fluorescent AMC is released. The rate of AMC release is directly proportional to the enzyme's activity, allowing for quantitative measurements.

This substrate is particularly useful for measuring the activity of pancreatic elastase.[2] It is also a valuable tool in high-throughput screening applications for identifying potential inhibitors of target proteases.[3]

Principle of the Enzyme Assay

The enzymatic assay using this compound is based on the fluorometric detection of the reaction product. The fundamental principle is the enzymatic hydrolysis of the peptide-AMC bond, which results in a significant increase in fluorescence.

Figure 1: Enzymatic cleavage of this compound and fluorescence generation.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound and its fluorescent product, AMC, are presented in the table below.

| Property | This compound | 7-Amino-4-methylcoumarin (AMC) |

| Molecular Formula | C23H28N4O8 | C10H9NO2 |

| Molecular Weight | 488.49 g/mol | 175.18 g/mol |

| Appearance | Solid | Solid |

| Solubility | Soluble in DMSO | Soluble in DMSO and some aqueous buffers |

| Excitation Wavelength | Not applicable (non-fluorescent) | ~340-380 nm[4][5][6] |

| Emission Wavelength | Not applicable (non-fluorescent) | ~440-460 nm[4][5][6] |

Experimental Protocols

The following protocols provide a general framework for the initial characterization of an enzyme using this compound. It is recommended to optimize these conditions for each specific enzyme and experimental setup.

Reagent Preparation

-

Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.5-8.0, containing 100-150 mM NaCl. The optimal pH and ionic strength should be determined for the specific enzyme being studied.

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO. Store this stock solution at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of the enzyme in an appropriate buffer at a concentration suitable for dilution into the final assay volume. Store the enzyme stock at -80°C in aliquots to avoid repeated freeze-thaw cycles.

-

AMC Standard Stock Solution: To generate a standard curve for quantifying the amount of released AMC, prepare a stock solution of AMC (e.g., 1 mM) in DMSO.

Enzyme Activity Assay Workflow

Figure 2: General workflow for an enzyme activity assay using this compound.

Determination of Michaelis-Menten Constants (Km and Vmax)

-

Prepare a series of substrate dilutions: From the this compound stock solution, prepare a range of final substrate concentrations in the assay buffer. The concentrations should typically span from 0.1 x Km to 10 x Km. A preliminary experiment may be needed to estimate the Km.

-

Set up the assay: In a 96-well microplate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate.

-

Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature. Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Calculate initial velocities: For each substrate concentration, determine the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot. This can be done using the AMC standard curve to convert fluorescence units to moles of product formed per unit time.

-

Determine Km and Vmax: Plot the initial velocities (v) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

Data Presentation and Interpretation

The quantitative data obtained from the initial characterization experiments should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Optimal Assay Conditions

| Parameter | Optimal Value |

| pH | To be determined experimentally |

| Temperature (°C) | To be determined experimentally |

| Buffer Composition | e.g., 50 mM Tris-HCl, 150 mM NaCl |

| Enzyme Concentration (nM) | To be determined experimentally |

Table 2: Kinetic Parameters for Enzyme X

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | To be determined | To be determined | To be determined | To be determined |

Applications in Research and Drug Development

The initial characterization of this compound with a target enzyme is a critical step in several research and development areas:

-

Enzyme Kinetics and Mechanism Studies: Understanding the kinetic parameters of substrate hydrolysis provides insights into the enzyme's catalytic mechanism.[3]

-

High-Throughput Screening (HTS) for Inhibitors: This substrate is well-suited for HTS campaigns to identify small molecule inhibitors of target proteases.[3]

-

Drug Discovery and Development: Characterizing the interaction of novel drug candidates with the target enzyme using this assay is a key part of the preclinical drug discovery process.[3]

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the characterization of elastase and other related proteases. The experimental protocols and data analysis methods outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this valuable tool in their studies. The initial characterization of enzyme kinetics using this substrate is a fundamental step towards understanding enzyme function and developing novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound › PeptaNova [peptanova.de]

- 3. chemimpex.com [chemimpex.com]

- 4. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Suc-Ala-Ala-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

Methodological & Application

Application Notes: High-Throughput Screening of Elastase Inhibitors using Suc-Ala-Ala-Ala-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic agents[1]. The fluorogenic peptide substrate, N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC), is a valuable tool for HTS campaigns targeting proteases, particularly neutrophil elastase[2][3][4]. Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS)[5].

This document provides detailed application notes and protocols for utilizing this compound in a robust, high-throughput assay to screen for inhibitors of neutrophil elastase.

Assay Principle

The assay is based on the enzymatic cleavage of the this compound substrate by elastase. The substrate itself is weakly fluorescent. Upon hydrolysis by an active enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released[6]. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be measured using a fluorescence plate reader. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduced fluorescence signal.

Caption: Principle of the fluorogenic elastase assay.

Materials and Reagents

-

Enzyme: Human Neutrophil Elastase (HNE)

-

Substrate: this compound

-

Assay Buffer: e.g., 0.1 M HEPES or Tris-HCl, pH 7.5

-

Positive Control Inhibitor: Sivelestat or SPCK

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Microplates: Black, flat-bottom 96-well or 384-well plates

-

Instrumentation: Fluorescence microplate reader with filters for Ex/Em = 360-400 nm / 460-505 nm[7].

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare the desired buffer (e.g., 0.1 M HEPES, pH 7.5). Store at 4°C.

-

Enzyme Stock Solution: Reconstitute lyophilized neutrophil elastase in assay buffer to a stock concentration (e.g., 1 U/mL). Aliquot and store at -80°C.

-

Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution with assay buffer to the final desired concentration.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Store at -20°C, protected from light.

-

Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the final desired concentration (typically at or below the Kₘ)[8].

-

Test Compound Plates: Prepare serial dilutions of test compounds in DMSO. Further dilute in assay buffer to the final screening concentrations. The final DMSO concentration in the assay should typically be kept ≤1%.

-

Control Inhibitor Stock: Prepare a stock solution of a known inhibitor like Sivelestat in DMSO (e.g., 10 mM).

HTS Workflow for Inhibitor Screening

This protocol is designed for a single-concentration primary screen.

Caption: High-throughput screening workflow diagram.

Detailed Steps:

-

Compound Plating: Add test compounds and controls to the wells of a black microplate.

-

Test Wells: Add test compound solution.

-

Negative Control (100% Activity): Add an equivalent volume of DMSO/assay buffer.

-

Positive Control (0% Activity): Add a known inhibitor at a concentration sufficient for maximal inhibition.

-

-

Enzyme Addition: Add the enzyme working solution to all wells except for a "no-enzyme" blank.

-

Pre-incubation: Mix gently and incubate the plate for 5-10 minutes at 37°C to allow compounds to interact with the enzyme.

-

Reaction Initiation: Add the substrate working solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader set to 37°C. Measure the fluorescence kinetically over 30 minutes or as an endpoint reading after a fixed incubation time (e.g., 30 minutes), protected from light.

IC₅₀ Determination Protocol

For "hit" compounds identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

-

Serial Dilution: Prepare a 10-point, 2- or 3-fold serial dilution of the hit compound in DMSO.

-

Assay Setup: Set up the assay as described in section 4.2, but instead of a single concentration, add the range of compound dilutions to the plate.

-

Data Analysis:

Caption: Workflow for IC₅₀ value determination.

Data Analysis and Presentation

Calculation of Percent Inhibition

The percent inhibition for each test compound is calculated using the following formula:

% Inhibition = [ 1 - (RFUtest - RFUblank) / (RFUneg - RFUblank) ] * 100

Where:

-

RFUtest = Relative Fluorescence Units of the test compound well.

-

RFUneg = Average RFU of the negative control (DMSO) wells.

-

RFUblank = Average RFU of the blank (no enzyme) wells.

Assay Validation: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay[10]. It measures the separation between the positive and negative control signals.

Z'-Factor = 1 - [ (3σpos + 3σneg) / | μpos - μneg | ]

Where:

-

σpos and σneg = Standard deviations of the positive and negative controls.

-

μpos and μneg = Means of the positive and negative controls.

| Z'-Factor Value | Assay Quality Interpretation |

| > 0.5 | Excellent assay, suitable for HTS[11][12]. |

| 0 to 0.5 | Marginal assay, may require optimization[11]. |

| < 0 | Poor assay, not suitable for screening[12]. |

| 1.0 | An ideal, theoretical assay with no data variability[11]. |

| Table 1: Interpretation of Z'-Factor values. |

Presentation of Quantitative Data

Results from inhibitor screening are typically presented in a tabular format for clear comparison.

| Compound ID | % Inhibition @ 10 µM | IC₅₀ (µM) |

| Sivelestat (Control) | 98.5 ± 1.2 | 0.045 |

| Compound A | 85.2 ± 3.1 | 1.2 |

| Compound B | 15.6 ± 4.5 | > 50 |

| Compound C | 92.1 ± 2.7 | 0.58 |

| Table 2: Example data summary for an elastase inhibitor screen. |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Z'-Factor (<0.5) | - High variability in controls.- Low signal window. | - Check pipetting accuracy and reagent mixing.- Optimize enzyme and substrate concentrations.- Ensure temperature stability during incubation. |

| High Background Fluorescence | - Substrate degradation.- Autofluorescent compounds. | - Prepare substrate solution fresh.- Store substrate protected from light.- Pre-screen compounds for autofluorescence. |

| No or Low Enzyme Activity | - Inactive enzyme.- Incorrect buffer pH. | - Use a fresh aliquot of enzyme; avoid repeated freeze-thaw cycles.- Verify the pH and composition of the assay buffer. |

| Inconsistent Results | - Inconsistent incubation times.- Edge effects on the plate. | - Use a multichannel pipette for simultaneous additions.- Use a plate sealer during incubations and do not use the outer wells. |

| Table 3: Common troubleshooting guide for the elastase HTS assay. |

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. This compound › PeptaNova [peptanova.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. iris-biotech.de [iris-biotech.de]

- 7. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 10. Z-factor - Wikipedia [en.wikipedia.org]

- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 12. support.collaborativedrug.com [support.collaborativedrug.com]

Application Notes and Protocols for Suc-Ala-Ala-Ala-AMC in Inhibitor Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The fluorogenic peptide substrate, N-Succinyl-L-Alanyl-L-Alanyl-L-Alanine-7-Amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC), is a valuable tool for the continuous kinetic assay of elastase and elastase-like serine proteases. A key enzyme in this class is human neutrophil elastase (HNE), a primary mediator of tissue damage in various inflammatory diseases. HNE is released by neutrophils during an inflammatory response and is responsible for the degradation of extracellular matrix proteins, including elastin. Consequently, inhibitors of HNE are of significant therapeutic interest for conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).

The this compound substrate provides a sensitive and straightforward method for high-throughput screening (HTS) of potential HNE inhibitors. The principle of the assay is based on the enzymatic cleavage of the amide bond between the tripeptide and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the free AMC exhibits a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction. The presence of an inhibitor will result in a decreased rate of AMC release, allowing for the quantification of inhibitor potency.

Principle of the Assay

The enzymatic reaction at the core of this screening assay is the hydrolysis of the this compound substrate by a target protease, such as human neutrophil elastase. In its intact form, the fluorescence of the AMC moiety is quenched by the attached peptide. Upon enzymatic cleavage, the highly fluorescent AMC is released. The rate of this release is directly proportional to the enzyme's activity.

-

Excitation Wavelength: 360-380 nm

-

Emission Wavelength: 440-460 nm

The inhibitory effect of a test compound is determined by measuring the reduction in the rate of fluorescence increase in the presence of the compound compared to a control reaction without the inhibitor.

Data Presentation

Kinetic Parameters of Fluorogenic Elastase Substrates

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| MeOSuc-Ala-Ala-Pro-Val-AMC | Human Neutrophil Elastase | 290 | 3.3 | 11,000 |

Note: The kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.

Inhibitory Activity against Human Neutrophil Elastase

The potency of known elastase inhibitors is often expressed as the half-maximal inhibitory concentration (IC50). The following table provides IC50 values for well-characterized HNE inhibitors, which can be used as positive controls in screening assays. It is important to note that these values can vary depending on the substrate and assay conditions used.

| Inhibitor | IC50 | Substrate Used |

| Sivelestat (ONO-5046) | 40 - 200 nM | MeOSuc-Ala-Ala-Pro-Val-pNA / MeOSuc-Ala-Ala-Pro-Val-AMC |

| Alpha-1-Antitrypsin (AAT) | ~1-10 nM | MeOSuc-Ala-Ala-Pro-Val-pNA / Elastin |

| Elastatinal | 0.5 - 5 µM | MeOSuc-Ala-Ala-Pro-Val-pNA |

Experimental Protocols

Materials and Reagents

-

Human Neutrophil Elastase (HNE), active

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% (v/v) Tween-20)

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., Sivelestat)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader with temperature control and kinetic reading capabilities

Preparation of Reagents

-

Assay Buffer: Prepare the desired volume of assay buffer and ensure it is at the working temperature (e.g., 25°C or 37°C) before use.

-

Enzyme Stock Solution: Reconstitute lyophilized HNE in a suitable buffer (as recommended by the supplier) to a concentration of 1 mg/mL. Aliquot and store at -80°C.

-

Working Enzyme Solution: On the day of the experiment, dilute the HNE stock solution in assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes. A typical starting concentration is 10-50 nM. The optimal concentration should be determined empirically.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. A common starting point is a concentration equal to or below the Km value (if known) to maximize sensitivity to competitive inhibitors. A typical range is 10-100 µM.

-

Test Compound and Control Plates: Prepare a dilution series of the test compounds and the positive control inhibitor in DMSO. A common practice is to create a "compound plate" from which small volumes are transferred to the assay plate. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Inhibitor Screening Protocol (96-well plate format)

-

Compound Addition: Add 1 µL of each test compound dilution or control (positive inhibitor, DMSO vehicle) to the wells of the black microplate.

-

Enzyme Addition: Add 50 µL of the working enzyme solution to each well.

-

Pre-incubation: Mix the plate gently and incubate for 15 minutes at the desired assay temperature (e.g., 25°C). This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 50 µL of the working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 101 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity (Excitation: ~370 nm, Emission: ~450 nm) every minute for 30-60 minutes.

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each test compound concentration relative to the DMSO vehicle control: % Inhibition = [1 - (Rateinhibitor / Ratevehicle)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Visualizations

Enzymatic Reaction and Inhibition

Measuring Elastase Activity in Cell Lysates using a Fluorogenic Substrate

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Elastases are a class of proteases, belonging to the serine protease family, that are responsible for the breakdown of elastin, a key protein in the extracellular matrix that provides elasticity to tissues. Neutrophil elastase, in particular, is a significant enzyme released by neutrophils during inflammation. While it plays a crucial role in host defense against pathogens, its dysregulation is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Therefore, the accurate measurement of elastase activity in biological samples such as cell lysates is crucial for understanding its physiological and pathological roles and for the development of therapeutic inhibitors.

This document provides a detailed protocol for measuring elastase activity in cell lysates using the fluorogenic substrate N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC). This substrate is specifically cleaved by elastase, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule. The rate of AMC release, measured by a fluorescence plate reader, is directly proportional to the elastase activity in the sample.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate this compound by elastase. The substrate itself is weakly fluorescent. However, upon cleavage by elastase, the free AMC fluorophore is released. Free AMC exhibits strong fluorescence when excited at approximately 340-380 nm, with an emission maximum around 440-460 nm.[1][2] The increase in fluorescence intensity over time is a direct measure of the elastase activity.

Data Presentation

The following table summarizes key quantitative parameters relevant to the elastase activity assay.

| Parameter | Value | Reference |

| Substrate | N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin (this compound) | |

| Enzyme | Neutrophil Elastase (Human) | |

| Excitation Wavelength (AMC) | 340 - 380 nm | [1] |

| Emission Wavelength (AMC) | 440 - 460 nm | [1] |

| Typical Substrate Concentration | 50 - 200 µM | |

| Typical Cell Lysate Concentration | 10 - 100 µg total protein per well | |

| Assay Buffer | 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl | [3] |

| Kinetic Parameters (MeoSuc-Ala-Ala-Pro-Val-AMC) | kcat/KM: 11 x 103 M-1s-1, KM: 290 µM, kcat: 3.3 s-1 | [4] |

Note: Kinetic parameters for the closely related substrate MeoSuc-Ala-Ala-Pro-Val-AMC are provided as a reference.

Experimental Protocols

Preparation of Cell Lysates

This protocol is designed for cultured cells and can be adapted for different cell types. All steps should be performed on ice to minimize protease activity.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA

-

Protease Inhibitor Cocktail (without EDTA if metalloproteases are not a concern)

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer containing freshly added protease inhibitors.

-

Scrape the cells from the culture dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Preparation of Reagents

-

Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl.

-

Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

-

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store at -20°C, protected from light.

AMC Standard Curve

An AMC standard curve is essential to convert the relative fluorescence units (RFU) to the molar amount of AMC produced.

Procedure:

-

Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to final concentrations ranging from 0 to 50 µM.

-

Add 100 µL of each AMC standard dilution to the wells of a black, flat-bottom 96-well plate.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

-

Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression to obtain the equation of the line (y = mx + c).

Elastase Activity Assay

Procedure:

-

In a black, flat-bottom 96-well plate, add the following to each well:

-

Cell Lysate: X µL (containing 10-100 µg of total protein)

-

Assay Buffer: (100 - X) µL

-

-

Prepare a "no enzyme" control well containing only Assay Buffer.

-

Prepare a "substrate only" control well containing Assay Buffer and the substrate working solution.

-

Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Initiate the reaction by adding 100 µL of the substrate working solution to each well, bringing the total volume to 200 µL.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Ex/Em = 360/460 nm) kinetically every 1-2 minutes for 30-60 minutes.

Data Analysis

-

For each time point, subtract the fluorescence of the "no enzyme" control from the fluorescence of the experimental wells.

-

Plot the change in fluorescence (ΔRFU) against time (minutes). The initial linear portion of the curve represents the reaction rate.

-

Calculate the slope of this linear portion (ΔRFU/min).

-

Convert the rate from RFU/min to µmol of AMC/min using the slope from the AMC standard curve:

-

Rate (µmol/min) = (Slope of sample (ΔRFU/min)) / (Slope of AMC standard curve (RFU/µmol))

-

-

Calculate the specific activity of elastase in the cell lysate:

-

Specific Activity (µmol/min/mg) = (Rate (µmol/min)) / (mg of protein in the well)

-

Visualizations

Caption: Experimental workflow for measuring elastase activity in cell lysates.

Caption: Simplified signaling pathway of Neutrophil Elastase-induced MUC1 transcription.[5]

References